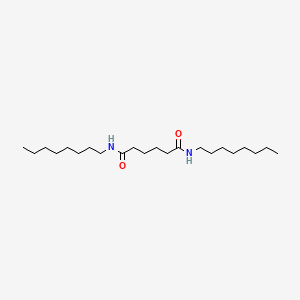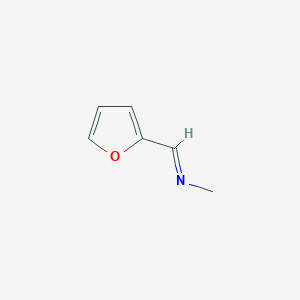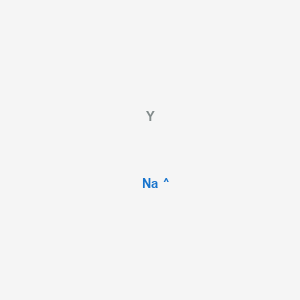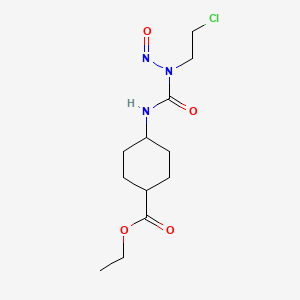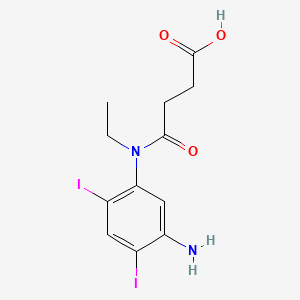
Cyclododecanol, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecanol, 1-phenyl- is an organic compound with the molecular formula C₁₈H₂₈O It is a type of alcohol where a phenyl group is attached to the cyclododecanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-phenyl- can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclododecanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield Cyclododecanol, 1-phenyl-.
Industrial Production Methods
In industrial settings, the production of Cyclododecanol, 1-phenyl- often involves catalytic hydrogenation of cyclododecanone in the presence of a phenyl group donor. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododecanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-phenyl- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclododecane, 1-phenyl- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: Cyclododecanone, 1-phenyl-
Reduction: Cyclododecane, 1-phenyl-
Substitution: Depending on the nucleophile, products like cyclododecyl halides or amines.
Applications De Recherche Scientifique
Cyclododecanol, 1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Cyclododecanol, 1-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanol: Lacks the phenyl group, resulting in different chemical properties and applications.
Cyclododecanone: The oxidized form of Cyclododecanol, 1-phenyl-, used in different synthetic pathways.
Cyclododecane: The fully reduced form, with distinct physical and chemical characteristics.
Uniqueness
Cyclododecanol, 1-phenyl- is unique due to the presence of the phenyl group, which imparts specific chemical reactivity and potential applications not seen in its analogs. This makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
36359-48-5 |
|---|---|
Formule moléculaire |
C18H28O |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-phenylcyclododecan-1-ol |
InChI |
InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2 |
Clé InChI |
RNUVQEMZOVCXFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
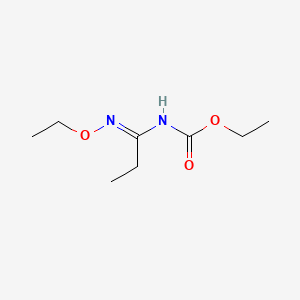
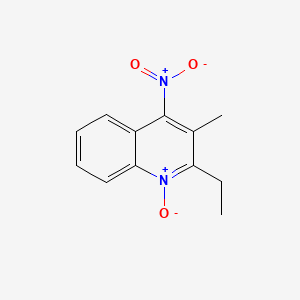

![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
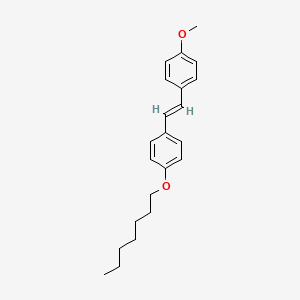
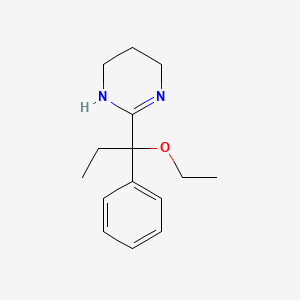
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)

